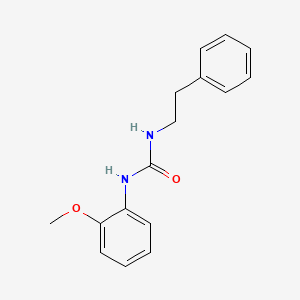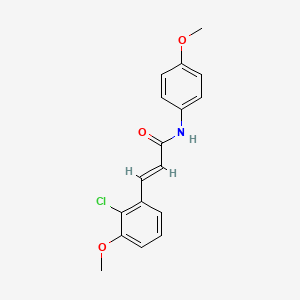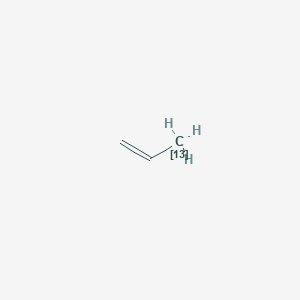
(313C)prop-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(313C)prop-1-ene, also known as prop-1-ene-1,3-sultone, is a compound that has garnered significant interest in various scientific fields due to its unique chemical properties. It is a heterocyclic compound containing both oxygen and sulfur atoms within its ring structure. This compound is widely used as an intermediate in the synthesis of various chemicals and as an additive in battery electrolytes.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of (313C)prop-1-ene typically involves a multi-step synthetic route. One common method includes the halogenation of prop-1-ene-1,3-sultone to obtain a 3-halogenated intermediate. This intermediate is then subjected to an exchange reaction in the presence of a phase-transfer catalyst to yield the final product . Another method involves the use of inexpensive reagents under mild conditions to achieve high purity and yield, making it suitable for industrial-scale production .
Industrial Production Methods
Industrial production of this compound often employs processes that ensure high efficiency and safety. For instance, the use of chlorinating agents like POCl3 or PCl5 in the presence of specific catalysts can produce the compound with high yield . These methods are designed to be cost-effective and scalable, allowing for mass production.
化学反応の分析
Types of Reactions
(313C)prop-1-ene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert this compound into its oxidized forms.
Substitution: Halogenation and subsequent substitution reactions are common in the synthesis of derivatives.
Cycloaddition: The Diels-Alder reaction with dienes is another significant reaction, yielding cycloadducts with high selectivity.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents like POCl3, PCl5, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and yields.
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as 3-halogenated intermediates, oxidized forms, and cycloadducts. These products have applications in different fields, including battery technology and pharmaceuticals.
科学的研究の応用
(313C)prop-1-ene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: One of the most notable applications is in the battery industry, where it is used as an additive to improve the performance and longevity of lithium-ion and sodium-ion batteries .
作用機序
The mechanism by which (313C)prop-1-ene exerts its effects, particularly in battery applications, involves its reductive decomposition. This process forms a solid-electrolyte interphase (SEI) on the anode of lithium-ion batteries, enhancing their performance and stability . The decomposition pathways include O–C, S–C, and S–O bond-breaking processes, with the Li+ ion playing a pivotal role in these reactions .
類似化合物との比較
Similar Compounds
Compounds similar to (313C)prop-1-ene include:
1,3-propane sultone: Another sulfur-based additive used in battery electrolytes.
Ethylene sulfate: A compound with similar applications in battery technology.
Vinylene carbonate: Used as an electrolyte additive in lithium-ion batteries.
Uniqueness
What sets this compound apart from these similar compounds is its unique ring structure containing both oxygen and sulfur atoms. This structure allows for specific interactions and decomposition pathways that enhance its effectiveness as an electrolyte additive, particularly in forming stable SEI films in batteries .
特性
分子式 |
C3H6 |
|---|---|
分子量 |
43.07 g/mol |
IUPAC名 |
(313C)prop-1-ene |
InChI |
InChI=1S/C3H6/c1-3-2/h3H,1H2,2H3/i2+1 |
InChIキー |
QQONPFPTGQHPMA-VQEHIDDOSA-N |
異性体SMILES |
[13CH3]C=C |
正規SMILES |
CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



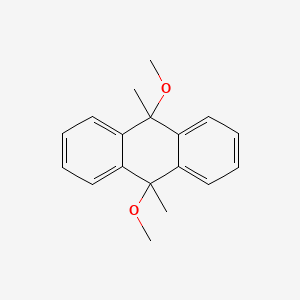
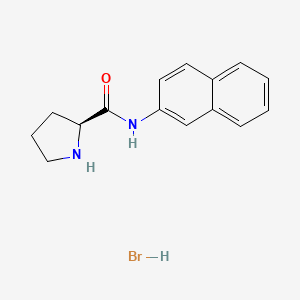
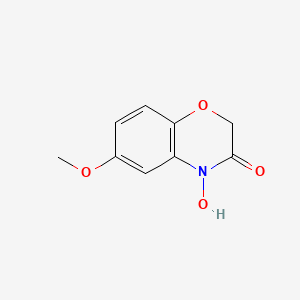

![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
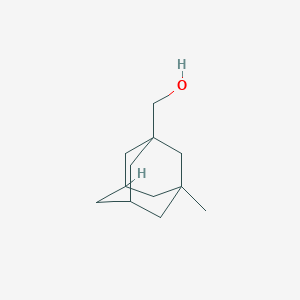
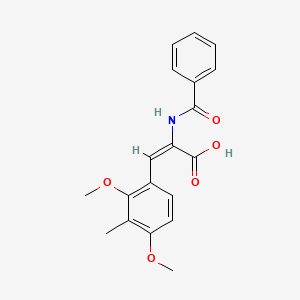

![3-benzyl-5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-3H-benzimidazol-1-ium bromide](/img/structure/B11944079.png)
